molecular formula C18H23N3O5 B303499 Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No. B303499
M. Wt: 361.4 g/mol
InChI Key: OINAWTGRAOZLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MHPB and has a molecular formula of C23H28N4O6. MHPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for research in various fields such as pharmacology, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of MHPB is not fully understood, but it is believed to target specific receptors in the body. MHPB has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes such as pain perception, mood regulation, and neuroprotection. MHPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MHPB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MHPB can inhibit the proliferation of cancer cells and induce apoptosis. MHPB has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. In addition, MHPB has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MHPB in lab experiments is its ability to target specific receptors and exhibit a range of biochemical and physiological effects. This makes it a promising candidate for drug discovery and research in various fields. However, one of the limitations of using MHPB is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of MHPB is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MHPB. One potential area of research is the development of new drugs based on the properties of MHPB. MHPB has been shown to exhibit a range of properties that make it a promising candidate for drug discovery, and further research could lead to the development of new drugs for a range of diseases. Another potential area of research is the elucidation of the mechanism of action of MHPB. A better understanding of the mechanism of action could lead to the development of more effective drugs and a better understanding of the physiological processes involved. Finally, further research could be conducted on the biochemical and physiological effects of MHPB, particularly in the areas of neuroprotection and anti-inflammatory effects.

Synthesis Methods

The synthesis of MHPB involves the reaction of 4-bromomethylbenzoic acid with N-Boc-piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 2,5-dioxopyrrolidine-1-amine and 2-hydroxyethylamine to yield the final product, MHPB. The synthesis of MHPB is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

MHPB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pharmacology, where MHPB has been shown to exhibit a range of properties that make it a promising candidate for drug discovery. MHPB has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

Product Name

Methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C18H23N3O5/c1-26-18(25)13-2-4-14(5-3-13)21-16(23)12-15(17(21)24)20-8-6-19(7-9-20)10-11-22/h2-5,15,22H,6-12H2,1H3

InChI Key

OINAWTGRAOZLJY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO

Origin of Product

United States

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